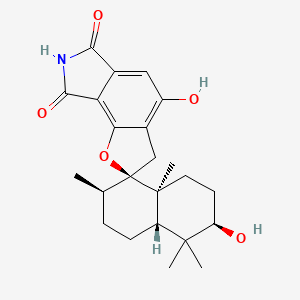
Chartarlactam A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chartarlactam A is a phenylspirodrimane compound isolated from the endophytic fungus Stachybotrys chartarum, which is associated with the sponge Niphates recondita . This compound is part of a group of 16 new phenylspirodrimanes, collectively named chartarlactams A-P, known for their unique structural features and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chartarlactam A is typically isolated through chemical examination of the solid culture of Stachybotrys chartarum . The isolation process involves extensive spectroscopic analysis, including X-ray single-crystal diffraction, to determine the absolute configurations of the compounds .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification from the fungal culture .
Análisis De Reacciones Químicas
Types of Reactions: Chartarlactam A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The reactions typically involve common organic reagents under controlled laboratory conditions. For instance, oxidation reactions may use oxidizing agents like potassium permanganate, while reduction reactions might involve reducing agents such as sodium borohydride .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Aplicaciones Científicas De Investigación
Chartarlactam A has shown significant potential in various scientific research applications:
Mecanismo De Acción
The mechanism of action of Chartarlactam A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating lipid metabolism in HepG2 cells, leading to antihyperlipidemic activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key lipid regulatory pathways .
Comparación Con Compuestos Similares
- Chartarlactam B
- Chartarlactam C
- Chartarlactam D
- Chartarlactam E
- Chartarlactam F
- Chartarlactam G
- Chartarlactam H
- Chartarlactam I
- Chartarlactam J
- Chartarlactam K
- Chartarlactam L
- Chartarlactam M
- Chartarlactam N
- Chartarlactam O
- Chartarlactam P
Uniqueness: Chartarlactam A stands out due to its specific structural configuration and its demonstrated antihyperlipidemic activity, which makes it a compound of interest for further research and potential therapeutic development .
Propiedades
Fórmula molecular |
C23H29NO5 |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione |
InChI |
InChI=1S/C23H29NO5/c1-11-5-6-15-21(2,3)16(26)7-8-22(15,4)23(11)10-13-14(25)9-12-17(18(13)29-23)20(28)24-19(12)27/h9,11,15-16,25-26H,5-8,10H2,1-4H3,(H,24,27,28)/t11-,15+,16-,22+,23-/m1/s1 |
Clave InChI |
JGLXRTLGZYXTLO-NMBLNHEASA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)C(=O)NC5=O)O)(CC[C@H](C2(C)C)O)C |
SMILES canónico |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)C(=O)NC5=O)O)C)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


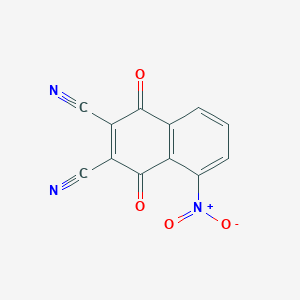
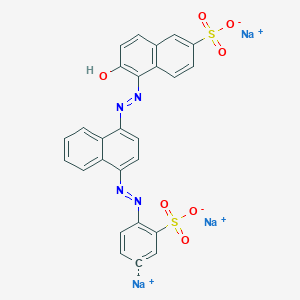
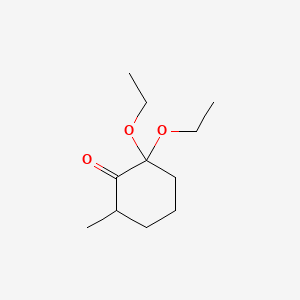
![(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B13832526.png)
![3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide](/img/structure/B13832532.png)
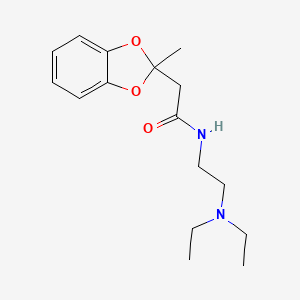
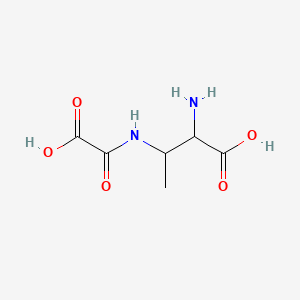
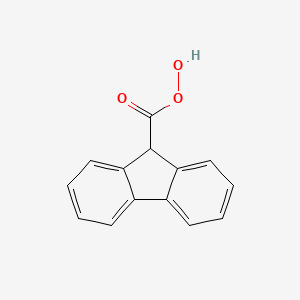
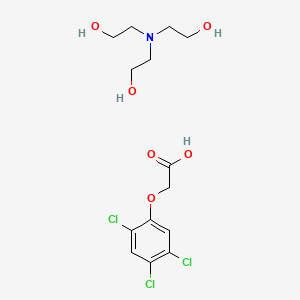
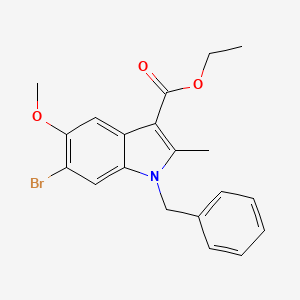
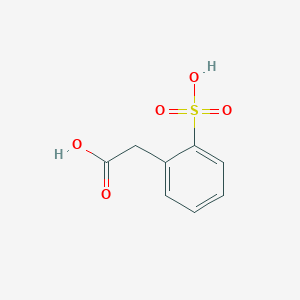
![4-[(2,4-Dimethyl-3H-1,2,4-Triazol-2-Ium-3-Yl)Azo]-N,N-Dimethyl-Aniline Tetrafluoroborate](/img/structure/B13832581.png)
![1-[4-(difluoromethoxy)phenyl]-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B13832600.png)
![Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-](/img/structure/B13832604.png)
